molecular formula C19H18ClN3O5S B1684504 Rivaroxaban CAS No. 366789-02-8

Rivaroxaban

Cat. No.: B1684504
CAS No.: 366789-02-8
M. Wt: 435.9 g/mol
InChI Key: KGFYHTZWPPHNLQ-AWEZNQCLSA-N
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Mechanism of Action

Target of Action

Rivaroxaban primarily targets Factor Xa , a critical enzyme in the coagulation cascade . Factor Xa plays a central role in blood coagulation, being activated by both the intrinsic and extrinsic coagulation pathways . By inhibiting Factor Xa, this compound attenuates thrombosis, preventing the formation of blood clots .

Mode of Action

This compound acts as a direct inhibitor of Factor Xa . It binds directly to Factor Xa, blocking its activity and thereby effectively inhibiting the amplification of the coagulation cascade . This prevents the formation of thrombus .

Biochemical Pathways

This compound’s inhibition of Factor Xa disrupts the coagulation cascade, a series of reactions that culminate in the formation of a blood clot . By targeting Factor Xa, this compound prevents the conversion of prothrombin to thrombin, a key step in the coagulation process . This disruption of the coagulation cascade reduces the risk of venous and arterial thromboembolism .

Pharmacokinetics

This compound exhibits predictable pharmacokinetic characteristics. It is absorbed rapidly, with maximum plasma concentrations reached 2–4 hours after tablet intake . The oral bioavailability of this compound is high (80–100%) for the 10 mg tablet irrespective of food intake . This compound has a dual mode of excretion, with the renal route accounting for one-third of the overall elimination of unchanged active drug . It is also a substrate of CYP3A4 and P-glycoprotein .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the attenuation of thrombosis. By inhibiting Factor Xa, this compound prevents the formation of thrombus, reducing the risk of venous and arterial thromboembolic events . Some studies have also reported a potential impact of this compound on the concentrations of platelet activation biomarkers, endothelial activation biomarkers, and inflammation biomarkers .

Biochemical Analysis

Biochemical Properties

Rivaroxaban is capable of inhibiting not only free factor Xa with high selectivity but also prothrombinase-bound and clot-associated factor Xa in a concentration-dependent manner . It targets free and clot-bound Factor Xa and Factor Xa in the prothrombinase complex .

Cellular Effects

This compound has been shown to reduce the procoagulant activity on LPS-activated monocytes and THP-1 cells . It also has an impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound works by blocking the activity of the clotting protein factor Xa . It competitively inhibits factor Xa and is more than 10,000-fold more selective for factor Xa than other related serine proteases . It does not require cofactors (such as antithrombin) to exert its anticoagulant effect .

Temporal Effects in Laboratory Settings

This compound exhibits predictable pharmacokinetics and pharmacodynamics, with a rapid onset (within 2–4 h) and a half-life of 7–11 h and 11–13 h for young and elderly subjects, respectively . The effect of this compound on prothrombin time is short-lived (e.g., minimal effect at 24 hours post-dosing) and changes over time .

Metabolic Pathways

This compound has a dual mode of excretion with the renal route accounting for one-third of the overall elimination of unchanged active drug . Three metabolic pathways were identified: oxidative degradation of the morpholinone moiety (major pathway) and hydrolysis of the central amide bond and of the lactam amide bond in the morpholinone ring (minor pathways) .

Transport and Distribution

This compound is a substrate of CYP3A4 and P-glycoprotein . Therefore, it is not recommended for concomitant use with strong inhibitors of both pathways, such as most azole antimycotics and protease inhibitors .

Preparation Methods

Synthetic Routes and Reaction Conditions: Rivaroxaban is synthesized through a multi-step chemical process. One of the key steps involves the reaction of 5-chlorothiophene-2-carboxylic acid with thionyl chloride to form an acid chloride intermediate . This intermediate is then reacted with an amine to form the corresponding amide.

Industrial Production Methods: In industrial settings, the production of this compound involves optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time. The use of high-performance liquid chromatography (HPLC) is common for the purification and quality control of the final product .

Chemical Reactions Analysis

Types of Reactions: Rivaroxaban undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include intermediates such as acid chlorides, amides, and oxazolidinones, which are crucial for the synthesis of this compound .

Properties

IUPAC Name

5-chloro-N-[[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O5S/c20-16-6-5-15(29-16)18(25)21-9-14-10-23(19(26)28-14)13-3-1-12(2-4-13)22-7-8-27-11-17(22)24/h1-6,14H,7-11H2,(H,21,25)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGFYHTZWPPHNLQ-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(=O)N1C2=CC=C(C=C2)N3CC(OC3=O)CNC(=O)C4=CC=C(S4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCC(=O)N1C2=CC=C(C=C2)N3C[C@@H](OC3=O)CNC(=O)C4=CC=C(S4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3057723
Record name Rivaroxaban
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Molecular Weight

435.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Slightly soluble in organic solvents (e.g. acetone, polyethylene glycol 400) and is pratically insoluble in water and aqueous media
Record name Rivaroxaban
Source Hazardous Substances Data Bank (HSDB)
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Rivaroxaban competitively inhibits free and clot bound factor Xa. Factor Xa is needed to activate prothrombin (factor II) to thrombin (factor IIa). Thrombin is a serine protease that is required to activate fibrinogen to fibrin, which is the loose meshwork that completes the clotting process. Since one molecule of factor Xa can generate more than 1000 molecules of thrombin, selective inhibitors of factor Xa are profoundly useful in terminating the amplification of thrombin generation. The action of rivaroxaban is irreversible., Rivaroxaban, an oral, direct activated factor X (Xa) inhibitor, is an anticoagulant. Factor Xa plays a central role in the blood coagulation cascade by serving as the convergence point for the intrinsic and extrinsic pathways; inhibition of coagulation factor Xa by rivaroxaban prevents conversion of prothrombin to thrombin and subsequent thrombus formation. Rivaroxaban inhibits both free and prothrombinase-bound factor Xa. Unlike fondaparinux, heparin, and the low molecular weight heparins, rivaroxaban binds directly to the active site of factor Xa without the need for a cofactor (e.g., antithrombin III). Rivaroxaban inhibits factor Xa with more than 100,000-fold greater selectivity than other biologically important serine proteases (e.g., thrombin, trypsin, plasmin, factor VIIa, factor IXa, urokinase, activated protein C)., Xarelto is an orally bioavailable factor Xa inhibitor that selectively blocks the active site of factor Xa and does not require a cofactor (such as Anti-thrombin III) for activity. Activation of factor X to factor Xa (FXa) via the intrinsic and extrinsic pathways plays a central role in the cascade of blood coagulation.
Record name Rivaroxaban
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Record name Rivaroxaban
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8149
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

White to yellowish powder

CAS No.

366789-02-8
Record name Rivaroxaban
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Record name Rivaroxaban
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Record name Rivaroxaban
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Record name 5-chloro-N-{[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl}thiophene-2-carboxamide
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Record name RIVAROXABAN
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Record name Rivaroxaban
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Synthesis routes and methods

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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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